3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4), also known as homoveratronitrile, is a highly functionalized aromatic building block characterized by an electron-rich dimethoxy-substituted benzene ring and a reactive cyanomethyl group. In industrial and pharmaceutical procurement, it is primarily valued for its dual-reactivity profile: the alpha-protons are sufficiently acidic to undergo facile alkylation, while the nitrile moiety can be cleanly reduced to a primary amine or hydrolyzed to a carboxylic acid. This specific reactivity matrix makes it the definitive starting material for synthesizing the calcium channel blocker verapamil, as well as a critical intermediate for various isoquinoline alkaloids and complex active pharmaceutical ingredients (APIs) [1].
Attempting to substitute 3,4-dimethoxyphenylacetonitrile with generic phenylacetonitrile completely eliminates the 3,4-dimethoxy pharmacophore, which is strictly required for the target binding affinity of downstream APIs like verapamil and papaverine. Conversely, trying to build this motif from cheaper upstream precursors, such as veratraldehyde, introduces severe process inefficiencies. Synthesizing the nitrile in-house from the aldehyde requires a minimum of three additional steps—reduction, halogenation, and cyanation—often involving highly toxic alkali cyanides and resulting in cumulative yield losses[1]. For industrial procurement, purchasing the pre-formed nitrile is mandatory to ensure process safety, minimize step count, and maintain economic viability in API scale-up.
Procuring 3,4-dimethoxyphenylacetonitrile directly bypasses the standard multi-step synthesis required when starting from veratraldehyde. Starting from the aldehyde requires reduction to the alcohol, halogenation to the chloride, and a final cyanation step. Direct procurement of the nitrile allows immediate alpha-alkylation, reducing the linear step count for verapamil synthesis and avoiding the handling of hazardous reagents like alkali cyanides [1].
| Evidence Dimension | Synthetic steps to alpha-alkylation |
| Target Compound Data | 0 preparatory steps (direct alkylation ready) |
| Comparator Or Baseline | Veratraldehyde (3-4 steps: reduction, chlorination, cyanation) |
| Quantified Difference | Eliminates 3 synthetic steps and associated yield losses |
| Conditions | Industrial scale-up route for verapamil or homoveratrylamine |
Direct procurement of the nitrile streamlines manufacturing timelines and eliminates the regulatory and safety burdens of handling cyanide reagents.
In the synthesis of single-enantiomer APIs, 3,4-dimethoxyphenylacetonitrile serves as the optimal starting material for constructing quaternary carbon stereocenters. Recent asymmetric catalytic methodologies demonstrate that utilizing this specific nitrile enables a highly efficient five-step synthesis of (S)-verapamil with an overall yield of 58%, which stands as the highest yielding enantioselective route reported to date [1]. Attempts to use alternative protecting groups or less activated nitriles fail to achieve comparable stereocontrol and overall throughput.
| Evidence Dimension | Overall yield for (S)-verapamil synthesis |
| Target Compound Data | 58% overall yield (5 steps) |
| Comparator Or Baseline | Historical asymmetric routes (typically <30% overall yield) |
| Quantified Difference | Nearly 2x improvement in overall asymmetric yield |
| Conditions | Catalytic asymmetric Michael addition / alkylation sequence |
High-yielding enantioselective routes directly translate to lower cost-of-goods (COGs) for single-enantiomer API production.
Unlike the un-methoxylated baseline phenylacetonitrile, which is a liquid at room temperature (melting point -24 °C), 3,4-dimethoxyphenylacetonitrile is a stable crystalline solid. Precision adiabatic calorimetry confirms a melting phase transition at 336.8 K (63.6 °C) with a molar enthalpy of fusion of 24.72 kJ/mol [1]. This solid-state nature facilitates easier weighing, bulk transfer, and allows for high-efficiency purification via simple recrystallization from ethanol or methanol, bypassing the need for energy-intensive vacuum distillation required for liquid analogs.
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Solid (Melting point 336.8 K / 63.6 °C) |
| Comparator Or Baseline | Phenylacetonitrile (Liquid, Melting point -24 °C) |
| Quantified Difference | +87 °C shift in melting point |
| Conditions | Standard ambient temperature and pressure (SATP) handling |
Solid-state handling significantly reduces spill risks, simplifies precise stoichiometric weighing, and enables low-cost recrystallization during scale-up.
3,4-Dimethoxyphenylacetonitrile exhibits excellent compatibility with modern base-metal catalysis, such as iron-catalyzed borrowing hydrogen and dehydrogenative coupling. When subjected to alpha-olefination with alcohols, the electron-donating methoxy groups facilitate smooth conversion to the corresponding olefinic products in high yields [1]. Compared to halogenated arylacetonitriles, which can suffer from competitive dehalogenation or oxidative addition side-reactions under transition metal catalysis, the dimethoxy-substituted ring remains intact, ensuring high chemoselectivity.
| Evidence Dimension | Chemoselectivity in metal-catalyzed cross-coupling |
| Target Compound Data | Smooth alpha-olefination without ring degradation |
| Comparator Or Baseline | Halogenated arylacetonitriles (prone to competitive dehalogenation) |
| Quantified Difference | Elimination of dehalogenative side-products |
| Conditions | Iron-catalyzed borrowing hydrogen alpha-olefination |
High chemoselectivity in cross-coupling allows buyers to use this building block in complex, multi-functional molecule synthesis without requiring protecting groups.
Due to its highly acidic alpha-protons and specific dimethoxy pharmacophore, this compound is the definitive starting material for the commercial synthesis of verapamil. It enables direct isopropyl alkylation and subsequent amine coupling, minimizing step count compared to upstream aldehyde precursors [1].
The nitrile group can be efficiently reduced to yield homoveratrylamine, a critical primary amine precursor used extensively in the Pictet-Spengler and Bischler-Napieralski syntheses of isoquinoline alkaloids and papaverine derivatives [1].
In advanced pharmaceutical R&D, 3,4-dimethoxyphenylacetonitrile serves as an optimal substrate for enantioselective Michael additions and catalytic alpha-alkylation, achieving record overall yields (up to 58%) in the construction of complex single-enantiomer drug targets [2].
Acute Toxic;Irritant